molecular formula C27H29ClN2O2 B14699208 2-{2-[4-(3-Chlorophenyl)piperazin-1-yl]ethyl}-2-phenyl-2,3-dihydro-1h-indene-1,3-diol CAS No. 21662-84-0

2-{2-[4-(3-Chlorophenyl)piperazin-1-yl]ethyl}-2-phenyl-2,3-dihydro-1h-indene-1,3-diol

Cat. No.: B14699208
CAS No.: 21662-84-0
M. Wt: 449.0 g/mol
InChI Key: XPFVZWQUSZTBPG-UHFFFAOYSA-N
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Description

2-{2-[4-(3-Chlorophenyl)piperazin-1-yl]ethyl}-2-phenyl-2,3-dihydro-1H-indene-1,3-diol is a complex organic compound that features a piperazine ring, a chlorophenyl group, and an indene diol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(3-Chlorophenyl)piperazin-1-yl]ethyl}-2-phenyl-2,3-dihydro-1H-indene-1,3-diol typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the chlorophenyl group. The final step involves the formation of the indene diol structure through a series of cyclization and reduction reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{2-[4-(3-Chlorophenyl)piperazin-1-yl]ethyl}-2-phenyl-2,3-dihydro-1H-indene-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones or aldehydes present in the structure to alcohols.

    Substitution: Halogenation or nitration can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

2-{2-[4-(3-Chlorophenyl)piperazin-1-yl]ethyl}-2-phenyl-2,3-dihydro-1H-indene-1,3-diol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{2-[4-(3-Chlorophenyl)piperazin-1-yl]ethyl}-2-phenyl-2,3-dihydro-1H-indene-1,3-diol involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The chlorophenyl group may enhance the compound’s binding affinity and selectivity for certain receptors, while the indene diol structure contributes to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[4-(3-Chlorophenyl)piperazin-1-yl]ethyl}-2-phenyl-2,3-dihydro-1H-indene-1,3-diol is unique due to its combination of a piperazine ring, chlorophenyl group, and indene diol structure. This unique combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

21662-84-0

Molecular Formula

C27H29ClN2O2

Molecular Weight

449.0 g/mol

IUPAC Name

2-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-2-phenyl-1,3-dihydroindene-1,3-diol

InChI

InChI=1S/C27H29ClN2O2/c28-21-9-6-10-22(19-21)30-17-15-29(16-18-30)14-13-27(20-7-2-1-3-8-20)25(31)23-11-4-5-12-24(23)26(27)32/h1-12,19,25-26,31-32H,13-18H2

InChI Key

XPFVZWQUSZTBPG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2(C(C3=CC=CC=C3C2O)O)C4=CC=CC=C4)C5=CC(=CC=C5)Cl

Origin of Product

United States

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